molecular formula C15H23NO4 B6154282 tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate CAS No. 1983940-00-6

tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B6154282
CAS No.: 1983940-00-6
M. Wt: 281.35 g/mol
InChI Key: COMRZXRRULFHME-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate: is an organic compound with the molecular formula C15H23NO4. It is characterized by the presence of a tert-butyl carbamate group attached to a 2-(2,5-dimethoxyphenyl)ethyl moiety. This compound is typically a white to pale yellow crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of 2,5-dimethoxyphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of their structure and function .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. It can be used in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 2-(2,5-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "2-(2,5-dimethoxyphenyl)ethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add 2-(2,5-dimethoxyphenyl)ethylamine to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate as a white solid." ] }

CAS No.

1983940-00-6

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[2-(2,5-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16-9-8-11-10-12(18-4)6-7-13(11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17)

InChI Key

COMRZXRRULFHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=CC(=C1)OC)OC

Purity

0

Origin of Product

United States

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